molecular formula C13H15NO2 B1385378 N-(2-Furylmethyl)-2-phenoxy-1-ethanamine CAS No. 82395-70-8

N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Número de catálogo: B1385378
Número CAS: 82395-70-8
Peso molecular: 217.26 g/mol
Clave InChI: VDJHUVSOEDSQMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(2-Furylmethyl)-2-phenoxy-1-ethanamine is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Furylmethyl)-2-phenoxy-1-ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Furylmethyl)-2-phenoxy-1-ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(furan-2-ylmethyl)-2-phenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-5-12(6-3-1)16-10-8-14-11-13-7-4-9-15-13/h1-7,9,14H,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJHUVSOEDSQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide details the synthesis, purification, and characterization of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine (CAS: N/A for specific salt, generic structure implied). This secondary amine combines a lipophilic 2-phenoxyethyl motif with a heterocyclic furan moiety, a common pharmacophore in kinase inhibitors and H2-receptor antagonists.

The recommended synthetic route is Reductive Amination between furfural and 2-phenoxyethanamine. This pathway is selected for its high chemoselectivity, minimal byproduct formation (avoiding over-alkylation common in direct alkylation), and mild conditions that preserve the acid-sensitive furan ring.

Retrosynthetic Analysis & Strategy

The target molecule consists of two distinct domains linked by a secondary amine. The strategic disconnection occurs at the C-N bond adjacent to the furan ring.

Strategic Disconnection
  • Target: N-(2-Furylmethyl)-2-phenoxy-1-ethanamine[1]

  • Disconnection: C–N bond cleavage.

  • Synthons:

    • Electrophile: Furfural (Furan-2-carboxaldehyde).

    • Nucleophile: 2-Phenoxyethanamine.

This approach utilizes the stability of the imine intermediate formed between an aldehyde and a primary amine, which can be selectively reduced to the secondary amine.

Retrosynthesis Target Target Molecule N-(2-Furylmethyl)-2-phenoxy-1-ethanamine Imine Intermediate (E)-N-(Furan-2-ylmethylene)-2-phenoxyethan-1-amine Target->Imine Reduction (H-) Precursors Precursors Furfural + 2-Phenoxyethanamine Imine->Precursors Condensation (-H2O)

Figure 1: Retrosynthetic tree illustrating the reductive amination pathway.[2][3]

Experimental Protocols

Materials & Reagents
  • Furfural (2-Furaldehyde): Must be freshly distilled. Furfural oxidizes to furoic acid and polymerizes upon standing. Color should be clear/pale yellow, not dark brown.

  • 2-Phenoxyethanamine: Commercially available or synthesized via Gabriel synthesis from 2-phenoxyethyl bromide.

  • Sodium Borohydride (NaBH4): Reducing agent.

  • Solvent: Methanol (anhydrous preferred) or Ethanol.

  • Workup: Dichloromethane (DCM), Sodium Sulfate (Na2SO4), Sodium Hydroxide (NaOH).

Protocol A: Reductive Amination (Recommended)

This method uses a "one-pot" stepwise procedure. The imine is formed first to ensure selectivity, followed by reduction.

Step-by-Step Methodology:

  • Imine Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyethanamine (10.0 mmol, 1.37 g) in anhydrous Methanol (30 mL).

    • Add Furfural (10.0 mmol, 0.96 g) dropwise over 5 minutes.

    • Optional: Add activated 3Å molecular sieves to absorb water and drive equilibrium, though the reaction is generally favorable without them.

    • Stir the mixture at room temperature (20–25 °C) for 3–4 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add Sodium Borohydride (NaBH4) (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (H2).

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours or until the imine is fully consumed (monitor by TLC/LC-MS).

  • Workup:

    • Quench the reaction by adding water (10 mL) followed by 1M NaOH (10 mL) to ensure the amine is in the free base form.

    • Evaporate the bulk of the Methanol under reduced pressure (Rotary Evaporator).

    • Extract the aqueous residue with Dichloromethane (3 x 20 mL).

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude oil.

  • Purification:

    • The crude product is often pure enough for use (>90%).

    • If necessary, purify via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (starting 9:1 to 1:1) with 1% Triethylamine to prevent tailing of the amine on silica.

Protocol B: Nucleophilic Substitution (Alternative)

Use only if Furfural is unavailable.

  • Reagents: 2-Phenoxyethyl bromide + Furfurylamine.

  • Condition: Reflux in Acetonitrile with K2CO3.

  • Drawback: High risk of dialkylation (formation of tertiary amine), requiring excess furfurylamine which complicates purification.

Reaction Mechanism & Causality

Understanding the mechanism is critical for troubleshooting. The furan ring is electron-rich and acid-sensitive (prone to ring opening). Therefore, we avoid acidic reducing agents (like NaCNBH3 at pH 4-5) and prefer the basic conditions of NaBH4.

Mechanism Step1 1. Nucleophilic Attack Amine attacks Carbonyl Step2 2. Dehydration Formation of Imine (Schiff Base) Step1->Step2 - H2O Step3 3. Hydride Transfer Borohydride reduces C=N Step2->Step3 + NaBH4 Product 4. Product Formation Secondary Amine Step3->Product

Figure 2: Mechanistic flow of the reductive amination process.

Characterization Data

The following data represents the expected spectral signature for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine.

Proton NMR (1H NMR, 400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.38dd1HFuran-H5Alpha-proton of furan ring
7.25 - 7.30m2HPh-HMeta protons of phenoxy group
6.90 - 7.00m3HPh-HOrtho/Para protons of phenoxy group
6.32dd1HFuran-H4Beta-proton of furan ring
6.20d1HFuran-H3Beta-proton of furan ring
4.10t2HO-CH2Ether linkage (deshielded)
3.85s2HN-CH2-FuranBenzylic-like methylene
3.05t2HN-CH2-CH2Amine linkage
1.80br s1HNHExchangeable amine proton
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C13H15NO2

  • Molecular Weight: 217.27 g/mol

  • Expected Peak: [M+H]+ = 218.28 m/z

Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: N-H stretch (weak, secondary amine).

  • 1240 cm⁻¹: C-O-C asymmetric stretch (aryl alkyl ether).

  • 730–750 cm⁻¹: Furan ring breathing and aromatic C-H out-of-plane bending.

Safety & Stability

  • Furan Sensitivity: The furan ring is susceptible to polymerization in the presence of strong mineral acids. Do not use HCl for workup unless strictly controlled (0 °C) and immediately neutralized. Store the compound as a free base in the dark at -20 °C, or convert to a stable salt (e.g., oxalate or fumarate) for long-term storage.

  • Toxicity: Furfuryl amines and their derivatives can be irritants. Use standard PPE (gloves, goggles, fume hood).

References

  • Reductive Amination of Furfural

    • Title: "Catalytic reductive amination of furfural to furfurylamine."[4][5][6][7]

    • Source:ChemSusChem (2025).[6]

    • Context: Validates the stability of the furan ring under hydrogen
    • 6[2][3][4][7][8]

  • Synthesis of Phenoxyethylamines

    • Title: "Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine."[3]

    • Source:PrepChem.
    • Context: Provides the foundational protocol for synthesizing the phenoxy-ether amine precursor if not commercially available.
    • 3[2][3][4][6][7][9]

  • General Reductive Amination Protocols: Title: "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Source:Organic Reactions (Standard Reference). Context: Abdel-Magid, A. F. et al. J. Org. Chem. 1996, 61, 3849-3862. (Standard protocol for NaBH(OAc)3/NaBH4 reductions).

Sources

Exploratory Studies on N-(2-Furylmethyl)-2-phenoxy-1-ethanamine Derivatives: A Technical Guide to Alpha-1 Adrenoceptor Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploratory Studies on N-(2-Furylmethyl)-2-phenoxy-1-ethanamine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Core Directive & Executive Summary

This guide provides a structural and functional blueprint for the exploration of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine and its derivatives. These compounds represent a targeted modification of the classic phenoxyethylamine pharmacophore, a scaffold historically significant in the development of alpha-adrenergic receptor antagonists (e.g., WB-4101, Phenoxybenzamine).

The primary objective of exploring this specific scaffold is the modulation of Alpha-1 Adrenoceptor (α1-AR) subtype selectivity. By incorporating a furan moiety as a bioisostere for the benzodioxane or phenyl rings found in first-generation antagonists, researchers aim to decouple the uroselective therapeutic effects (relief of Benign Prostatic Hyperplasia - BPH) from cardiovascular side effects (hypotension).

Key Technical Value:

  • Scaffold: Phenoxyethylamine core with N-furylmethyl tail.

  • Mechanism: Competitive antagonism at Gq-coupled α1-ARs.

  • Application: Lead optimization for BPH (α1A/1D selectivity) and hypertension.

Chemical Rationale & Synthesis Strategy[1][2][3][4]

The Pharmacophore: Why Furan?

The parent compound, WB-4101 , is a potent α1-AR antagonist but lacks sufficient clinical selectivity between α1A (prostate) and α1B (vascular) subtypes.

  • Bioisosterism: The 2-furyl group serves as a pi-excessive heteroaromatic replacement for the phenyl or benzodioxane ring.

  • Steric & Electronic Tuning: The furan ring is smaller and more electron-rich than a benzene ring. This alteration probes the "accessory binding pocket" of the α1-AR, potentially avoiding steric clashes in the α1A subtype that occur with bulkier antagonists.

Synthetic Protocol: Reductive Amination

The most robust route to N-(2-Furylmethyl)-2-phenoxy-1-ethanamine derivatives is the reductive amination of 2-phenoxyethanamine with substituted furfurals. This "one-pot" method ensures high yield and minimizes side reactions.

Step-by-Step Methodology:

  • Reactant Preparation:

    • Dissolve 2-phenoxyethanamine (1.0 eq) in anhydrous Methanol (MeOH) or Dichloromethane (DCM).

    • Add 2-furaldehyde (Furfural) (1.05 eq) dropwise at 0°C.

    • Note: The slight excess of aldehyde ensures complete consumption of the amine.

  • Imine Formation:

    • Add a dehydrating agent (anhydrous MgSO₄) or molecular sieves (4Å) to drive the equilibrium.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (2.0 eq) portion-wise. STAB is preferred for maintaining chemoselectivity if other reducible groups are present.

    • Stir for 12 hours at RT.

  • Workup & Purification:

    • Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc + 1% Triethylamine). Convert to Hydrochloride salt (HCl/Ether) for biological testing stability.

Visualization of Synthesis Pathway

SynthesisPathway Reactant1 2-Phenoxyethanamine (Core Scaffold) Intermediate Imine Intermediate (Schiff Base) Reactant1->Intermediate Reactant2 2-Furaldehyde (Furfural) Reactant2->Intermediate Product N-(2-Furylmethyl)-2-phenoxy-1-ethanamine (Target Ligand) Intermediate->Product Reductive Amination Reagent NaBH4 / MeOH (Reduction) Reagent->Product H- donor

Caption: One-pot reductive amination pathway for the synthesis of the target ligand.

Biological Evaluation & Protocols

To validate the "exploratory" nature of these derivatives, a rigorous screening cascade is required. The focus must be on affinity (Ki) and functional potency (pA2) .

Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the derivative for the α1-AR.
  • Tissue Source: Rat cerebral cortex membranes (rich in α1-ARs) or cloned human α1A/α1B/α1D receptors expressed in CHO cells.

  • Radioligand:

    
    -Prazosin (0.2 nM). Prazosin is the standard non-selective α1 antagonist.
    
  • Non-specific Binding: Defined by 10 µM Phentolamine.

  • Protocol:

    • Incubate membrane homogenates with

      
      -Prazosin and varying concentrations (
      
      
      
      to
      
      
      M) of the N-furylmethyl derivative.
    • Incubate for 45 min at 25°C in Tris-HCl buffer (pH 7.4).

    • Terminate by rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay (Efficacy & Selectivity)

Objective: Confirm antagonistic activity and assess subtype selectivity.

  • Tissue Models:

    • Rat Aorta: Predominantly α1D subtype (contraction).

    • Rat Spleen/Tail Artery: Predominantly α1B subtype.

    • Rat Vas Deferens: Predominantly α1A subtype (relevant for BPH).

  • Protocol:

    • Mount tissue rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂.

    • Generate a cumulative concentration-response curve for the agonist Phenylephrine (PE) .

    • Wash and incubate with the N-furylmethyl derivative (antagonist) for 30 min.

    • Repeat PE curve. A rightward shift without depression of maximum response indicates competitive antagonism .

    • Calculate pA2 (Schild plot analysis).

Structure-Activity Relationship (SAR) Logic

The "Exploratory" phase relies on systematic modification. The table below summarizes the expected SAR trends for this scaffold based on historical data from WB-4101 and Prazosin analogs.

Structural RegionModificationExpected Effect on α1-AR Activity
Phenoxy Ring 2-Methoxy (Ortho) Critical for Affinity. Mimics the catechol of norepinephrine; essential for H-bonding in the binding pocket.
Phenoxy Ring 2,6-Dimethoxy High affinity (WB-4101 like), but often poor oral bioavailability.
Phenoxy Ring 4-Fluoro / 4-Chloro Increases lipophilicity and metabolic stability; may enhance potency but reduce selectivity.
Linker Ethyl (-CH2CH2-) Optimal length. Shortening to methyl or extending to propyl drastically reduces affinity.
N-Substituent 2-Furylmethyl The Variable. High affinity expected. Planar nature allows pi-stacking.
N-Substituent Tetrahydrofuranyl Reduces planarity. Often leads to loss of affinity (aromaticity is usually preferred).
Receptor Signaling Pathway Visualization

Understanding the downstream effect is crucial. These antagonists block the Gq-PLC-IP3 pathway.

SignalingPathway Ligand N-Furylmethyl Derivative (Antagonist) Receptor Alpha-1 Adrenoceptor (GPCR) Ligand->Receptor Blocks (X) Gq Gq Protein (Activation) Receptor->Gq Couples Agonist Norepinephrine (Endogenous) Agonist->Receptor Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Mechanism of action: Blockade of the Gq-PLC pathway prevents Ca2+ release and muscle contraction.

Future Directions & ADME Considerations

For this scaffold to progress from "exploratory" to "lead candidate," two critical hurdles must be addressed:

  • Metabolic Stability: The furan ring is susceptible to oxidative metabolism (ring opening) by CYP450 enzymes (specifically CYP2E1), potentially forming reactive dicarbonyl metabolites.

    • Strategy: Explore 5-substituted furans (e.g., 5-methyl-2-furyl) or thiophene bioisosteres to block the metabolic "soft spot."

  • Selectivity Profiling: Screen against 5-HT1A and D2 dopamine receptors. Phenoxyethylamines are "privileged structures" that often cross-react with serotonin receptors (as seen with WB-4101). High selectivity for α1 over 5-HT1A is required to avoid CNS side effects.

References

  • Green, P. N., Shapero, M., & Wilson, C. (1969).[1] The synthesis and pharmacological properties of a series of 2-substituted aminomethyl-1,4-benzodioxanes. Journal of Medicinal Chemistry, 12(2), 326–329.[1] Link

  • Morrow, A. L., & Creese, I. (1986).[1] Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding.[1] Molecular Pharmacology, 29(4), 321–330.[1] Link

  • Pallavicini, M., et al. (2006). WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?).[2] Journal of Medicinal Chemistry, 49(24), 7149–7159. Link

  • Huateng Pharma. (2024). Product Catalog: N-(2-Furylmethyl)-2-phenoxy-1-ethanamine. Huateng Pharmaceutical Co., Ltd.Link

Sources

Whitepaper: A Methodological Guide to the Identification of Novel Therapeutic Targets for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deconvolution of molecular targets for novel chemical entities (NCEs) remains a pivotal challenge in modern drug discovery. While target-based discovery has yielded significant successes, its hypothesis-driven nature can limit the identification of unprecedented mechanisms of action. Phenotypic screening, or forward pharmacology, offers an unbiased approach, identifying molecules based on a desired functional outcome within a biological system.[1] However, the subsequent identification of the specific protein target(s) responsible for this effect is a complex, resource-intensive process. This guide presents a comprehensive, multi-pronged strategy for the target identification and validation of a model NCE, N-(2-Furylmethyl)-2-phenoxy-1-ethanamine. We will detail an integrated workflow that leverages computational prediction, advanced phenotypic screening, chemical proteomics for target deconvolution, and rigorous biochemical and genetic validation. Each phase is accompanied by detailed, field-proven protocols and the causal logic behind key experimental decisions, providing a robust framework for researchers seeking to elucidate the mechanism of action for uncharacterized small molecules.

Introduction: The Target Deconvolution Imperative

The journey from a promising small molecule to a clinically approved therapeutic is contingent on a deep understanding of its mechanism of action (MOA). Identifying the specific biomolecular target(s) is fundamental to this process, informing lead optimization, predicting potential toxicities, and enabling rational drug design. N-(2-Furylmethyl)-2-phenoxy-1-ethanamine serves as our paradigm NCE—a compound with potential therapeutic value but an unknown MOA.

The traditional "classical" or "forward" pharmacology approach, which begins with a desired phenotypic change and works backward to the target, has been the foundation for the discovery of many first-in-class medicines.[1] This contrasts with "reverse pharmacology," where screening is performed against a known protein target.[2][3] For an NCE like our subject compound, where the target is unknown, a forward pharmacology strategy is the most logical starting point. This guide outlines how to navigate the critical subsequent step: target deconvolution.[4][5]

Foundational Analysis: Hypothesis Generation from Chemical Structure

Before initiating any screen, an analysis of the NCE's structure can provide crucial, hypothesis-generating insights. The structure of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine contains two key pharmacophores recognized in medicinal chemistry.

  • Phenoxyethylamine Scaffold : This moiety is a "privileged structure," known to be a core component in numerous bioactive compounds that target a range of receptors.[6][7] Its presence suggests a potential for interaction with G-protein coupled receptors (GPCRs) or ion channels.

  • Furylmethylamine Scaffold : The furan ring is a versatile heterocycle found in many pharmacologically active agents, valued for its ability to act as a bioisostere and engage in hydrogen bonding.[8][9]

This structural analysis allows us to form an initial, albeit broad, hypothesis: the compound may exhibit activity at neurotransmitter receptors or related central nervous system (CNS) targets.

Scaffold Known Associated Targets Example Compounds Potential Therapeutic Areas
Phenoxyethylamine α-Adrenergic Receptors, Dopamine D2 Receptors, β-Adrenergic Receptors, Sodium Channels.[6][10][11][12]Phenoxybenzamine, Carvedilol, Mexiletine.[11]Hypertension, Neurological Disorders, Cardiac Arrhythmias.[6]
Furylmethylamine Serotonin 5-HT1A Receptors, Platelet Aggregation Targets.[8][13]Derivatives of Pyridin-2-ylmethyl-amine, Acyl-furfuryl-thioureas.[8][13]Depression, Thrombosis.

An Integrated Workflow for Target Discovery

A successful target identification campaign should not rely on a single methodology. We propose an integrated, four-phase workflow designed to systematically narrow the field of potential targets from the entire proteome down to a single, validated protein. This strategy begins with broad, predictive methods and funnels promising leads into progressively more specific and rigorous validation experiments.

G cluster_0 Phase 1: Prediction cluster_1 Phase 2: Function cluster_2 Phase 3: Identification cluster_3 Phase 4: Validation P1 In Silico Analysis (Ligand & Structure-Based) P2 Phenotypic Screening (High-Content Imaging) P1->P2 Guides Assay Design P3 Target Deconvolution (Affinity Chromatography-MS) P2->P3 Identifies 'Hit' Phenotype P4 Target Validation (Genetic & Biochemical) P3->P4 Provides Candidate Targets P4->P3 Confirms Target

Caption: Integrated workflow for NCE target identification.

Phase 1: Computational Target Prediction

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational approaches can efficiently scan vast biological databases to predict likely targets.[14][15] This allows for the prioritization of target families and helps in designing more intelligent phenotypic screens.

Protocol 4.1: Ligand-Based Similarity Searching

This method operates on the principle that structurally similar molecules often bind to similar targets.[16]

  • Input: The 2D structure (SMILES format) of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine.

  • Database Selection: Utilize public and commercial databases such as ChEMBL, PubChem, and BindingDB.

  • Algorithm: Employ a Tanimoto coefficient-based similarity search algorithm. Set a similarity threshold (e.g., >0.85) to identify compounds with a high degree of structural overlap.

  • Analysis: Compile a list of the top 100 most similar compounds and their annotated primary targets.

  • Output: A frequency-ranked list of potential protein targets and target families.

Protocol 4.2: Reverse Docking (Structure-Based)

This approach computationally "docks" the NCE into the crystal structures of thousands of known proteins to predict binding affinity.[16][17]

  • Ligand Preparation: Generate a low-energy 3D conformer of the NCE.

  • Target Library: Use a library of druggable protein structures, such as the Protein Data Bank (PDB), focusing on families identified in Protocol 4.1 (e.g., GPCRs, kinases).

  • Docking Software: Employ validated docking software (e.g., AutoDock, Glide, GOLD).

  • Execution: Run the docking simulation for the NCE against each target in the library.

  • Scoring & Analysis: Rank the results based on the predicted binding energy (scoring function). Manually inspect the top-scoring poses for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Output: A ranked list of potential protein targets based on predicted binding affinity.

Computational Method Predicted Target Class Top Predicted Targets (Hypothetical)
Ligand-Based SimilarityGPCRs (Adrenergic/Dopaminergic)ADRB2, DRD2, HTR1A
Reverse DockingKinases, Ion ChannelsSRC, EGFR, SCN5A

Phase 2: Phenotypic Screening for Functional Discovery

Causality: Phenotypic screening provides an unbiased view of the compound's effect in a complex biological system, such as a living cell.[18][19] Instead of testing for binding to a specific target, we look for any desirable change in cell health, morphology, or function, which can reveal unexpected therapeutic potential.[20]

G Start Compound Library (Including NCE) Assay Cell Plating (e.g., U2OS cells) Start->Assay Treatment Compound Treatment (Dose-Response) Assay->Treatment Staining Fluorescent Staining (Nuclei, Actin, Tubulin) Treatment->Staining Imaging High-Content Imaging (Automated Microscopy) Staining->Imaging Analysis Image Analysis Software (Feature Extraction) Imaging->Analysis Hit Hit Identification (Phenotypic 'Fingerprint') Analysis->Hit

Caption: Workflow for a high-content phenotypic screen.
Protocol 5.1: High-Content Cellular Imaging Screen
  • Cell Line Selection: Choose a well-characterized human cell line (e.g., U2OS osteosarcoma) known for its flat morphology and suitability for imaging.

  • Assay Preparation: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response curve of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine (e.g., 8 points from 10 nM to 30 µM). Include negative (DMSO vehicle) and positive (known cytotoxin) controls. Incubate for 24-48 hours.

  • Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label key cellular compartments (e.g., Hoechst for nuclei, Phalloidin for actin filaments, and an anti-tubulin antibody for microtubules).

  • Imaging: Acquire images using an automated high-content imaging system, capturing multiple fields of view per well.

  • Data Analysis: Use image analysis software to extract hundreds of quantitative features per cell (e.g., nuclear size, cell shape, cytoskeletal texture).

  • Hit Identification: Compare the multiparametric "phenotypic fingerprint" of the NCE-treated cells to the negative control. A statistically significant deviation in one or more features identifies the compound as a "hit" and defines its phenotypic effect.

Phase 3: Chemical Proteomics for Target Identification

Causality: Once a reproducible phenotype is confirmed, the critical next step is to identify the direct molecular target responsible for that effect.[21] Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and direct method to "fish" for binding partners from a complex protein mixture.[22][23]

G cluster_0 Step A: Probe Synthesis cluster_1 Step B: Affinity Capture cluster_2 Step C: Identification A1 NCE A2 Linker Attachment A1->A2 A3 Immobilization (e.g., Sepharose beads) A2->A3 B2 Incubation with Immobilized Probe A3->B2 B1 Cell Lysate B1->B2 B3 Wash Unbound Proteins B2->B3 C1 Elute Bound Proteins B3->C1 C2 Trypsin Digest C1->C2 C3 LC-MS/MS Analysis C2->C3 C4 Protein Database Search C3->C4

Caption: Affinity Chromatography-Mass Spectrometry workflow.
Protocol 6.1: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Probe Synthesis:

    • Synthesize a derivative of the NCE with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker position must be chosen carefully to minimize disruption of the core pharmacophore.

    • Covalently couple the linker-modified NCE to activated chromatography beads (e.g., NHS-activated Sepharose). Create control beads with no compound attached.

  • Protein Extraction:

    • Culture the cells used in the phenotypic screen to a large scale.

    • Lyse the cells under non-denaturing conditions to create a native protein extract (proteome).

  • Affinity Capture:

    • Incubate the cell lysate with the NCE-coupled beads and control beads in parallel for several hours at 4°C.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the specifically bound proteins from the beads using a competitive agent (high concentration of the free NCE) or a denaturing solution (e.g., urea).

    • Reduce, alkylate, and digest the eluted proteins into smaller peptides using trypsin.

  • Mass Spectrometry:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins.

    • Compare the list of proteins identified from the NCE-beads to the control-beads. True binding partners should be significantly enriched in the NCE sample.

Phase 4: Rigorous Target Validation

Causality: AC-MS provides a list of candidate targets, but it does not prove that interaction with any single candidate is responsible for the observed phenotype. Validation is the process of confirming this causal link.

Protocol 7.1: Genetic Validation with CRISPR/Cas9
  • gRNA Design: Design and validate several guide RNAs (gRNAs) that target the gene encoding for the top candidate protein from the AC-MS experiment.

  • Cell Line Engineering: Transfect the phenotypic screening cell line with Cas9 and the specific gRNAs to generate a stable knockout (KO) cell line for the candidate target.

  • Phenotypic Assay: Repeat the phenotypic assay (Protocol 5.1) on the KO cell line.

  • Analysis:

    • If the KO cells basally replicate the phenotype of the drug-treated cells , it strongly suggests the target is a negative regulator of the observed pathway.

    • If the KO cells are resistant to the compound's effects , it provides powerful evidence that the protein is the direct target required for the compound's activity.

Protocol 7.2: Biophysical Validation of Direct Binding (Surface Plasmon Resonance - SPR)
  • Protein Expression: Recombinantly express and purify the candidate target protein.

  • Chip Preparation: Covalently immobilize the purified protein onto an SPR sensor chip.

  • Binding Assay: Flow a series of concentrations of the NCE across the chip surface. A direct binding event will cause a change in the refractive index at the surface, which is measured in real-time.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). A low K_D value (e.g., in the nanomolar to low micromolar range) confirms a high-affinity, direct interaction.

Conclusion and Future Directions

The process of identifying a novel therapeutic target is a systematic journey from broad hypothesis to specific, validated proof. For a novel chemical entity like N-(2-Furylmethyl)-2-phenoxy-1-ethanamine, this journey begins with an understanding of its chemical scaffolds and progresses through an integrated workflow of computational prediction, functional phenotypic screening, direct target fishing via chemical proteomics, and finally, unequivocal validation using genetic and biophysical methods.

Upon successful validation of a target, the research transitions into the next phase of drug development: lead optimization. The validated target-NCE pairing enables the development of structure-activity relationships (SAR), where medicinal chemists can rationally design more potent and selective analogs. The validated cellular and biochemical assays become the cornerstone for screening these new compounds, ultimately driving the NCE from a chemical curiosity to a potential therapeutic candidate.

References

  • Chemical Genomics. (n.d.). Computational Approach for Drug Target Identification (Chapter 20).
  • MedCrave online. (2016, May 24). Reverse pharmacology: fast track path of drug discovery. Retrieved from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

  • Nature Asia. (2015, August 30). New computational method for identifying drug targets. Retrieved from [Link]

  • PubMed. (n.d.). Targeting disease: Computational approaches for drug target identification. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What are computational methods in drug discovery?. Retrieved from [Link]

  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Retrieved from [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • Monash University. (n.d.). Chemistry-based functional proteomics for drug target deconvolution. Retrieved from [Link]

  • CHI. (n.d.). Target Identification from Phenotypic Screening. Retrieved from [Link]

  • PubMed. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • Technology Networks. (2024, April 16). The Role of Phenotypic Screening in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Reverse pharmacology. Retrieved from [Link]

  • PubMed. (2011, August 15). Drug target deconvolution by chemical proteomics. Retrieved from [Link]

  • Evotec. (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Retrieved from [Link]

  • UCC IR. (2019, November 10). Computational/in silico methods in drug target and lead prediction. Retrieved from [Link]

  • PubMed. (n.d.). Reverse Pharmacognosy and Reverse Pharmacology; Two Closely Related Approaches for Drug Discovery Development. Retrieved from [Link]

  • Grokipedia. (n.d.). Phenoxyethylamine. Retrieved from [Link]

  • Virscidian. (n.d.). What Is Affinity Selection-Mass Spectrometry?. Retrieved from [Link]

  • PubMed. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reverse pharmacology – Knowledge and References. Retrieved from [Link]

  • Journal of Krishna Institute of Medical Sciences University. (2014, November 28). Reverse Pharmacology-A Paradigm Shift for Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2017, October 20). Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. Retrieved from [Link]

  • The Good Scents Company. (n.d.). furfuryl amine 1-(2-furyl)methylamine. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, July 20). Affinity-based screening. Retrieved from [Link]

  • BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyethylamine. Retrieved from [Link]

  • PubMed. (n.d.). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Retrieved from [Link]

  • PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Neuropharmacological Characterization of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

N-(2-Furylmethyl)-2-phenoxy-1-ethanamine is a novel investigational compound whose structural architecture suggests significant potential within neuropharmacology. Its core, a phenoxy-ethylamine moiety , is a well-established pharmacophore present in numerous centrally acting agents, including selective serotonin reuptake inhibitors (SSRIs) and dopamine modulators. This structural motif strongly implies a potential interaction with monoamine systems, which are fundamental to mood, cognition, and behavior. The addition of an N-(2-Furylmethyl) group introduces a heterocyclic element that can modulate potency, selectivity, and pharmacokinetic properties such as blood-brain barrier penetration.

Given this structural hypothesis, the primary objective of this guide is to provide a comprehensive, multi-stage framework for the systematic neuropharmacological characterization of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine. We will proceed under the guiding hypothesis that this compound may act as a modulator of monoamine transporters or metabolic enzymes, positioning it as a potential candidate for development as an antidepressant or anxiolytic agent. This document outlines a logical, tiered approach, from initial in vitro target screening to in vivo behavioral validation, providing both the "how" and the "why" for each experimental phase.

Part 1: In Vitro Target Profiling & Mechanism Identification

The foundational step in characterizing any novel CNS compound is to identify its primary molecular targets and quantify its interaction with them. Based on its structure, the most probable targets are the monoamine transporters (SERT, DAT, NET) and the primary metabolic enzymes for monoamines, Monoamine Oxidases (MAO-A and MAO-B).

Workflow for Primary In Vitro Screening

Caption: Workflow for initial in vitro characterization of the test compound.

Protocol 1: Monoamine Transporter Affinity Determination via Radioligand Binding

Objective: To determine the binding affinity (Kᵢ) of the test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Rationale: This assay directly measures the physical interaction between the compound and its putative transporter targets. A high affinity (low Kᵢ value) is a primary indicator of target engagement.

Materials:

  • HEK293 cell membranes expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding agents: Fluoxetine (SERT), Desipramine (NET), Cocaine (DAT).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Scintillation fluid and microplates.

Procedure:

  • Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound (e.g., from 1 nM to 100 µM).

  • Reaction Mixture: To each well, add the appropriate cell membrane preparation, the specific radioligand at a concentration near its Kₔ, and the test compound dilution. For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a high concentration of the respective non-specific agent.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol 2: Monoamine Reuptake Inhibition Functional Assay

Objective: To measure the functional potency (IC₅₀) of the test compound to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

Rationale: While binding indicates affinity, this functional assay confirms that the binding translates into a biological effect—namely, the inhibition of the transporter's primary function.

Materials:

  • Rat brain synaptosomes (prepared from cortex for 5-HT/NE, striatum for DA).

  • Radioactive neurotransmitters: [³H]5-HT, [³H]NE, [³H]DA.

  • Standard inhibitors for controls (e.g., Fluoxetine, Desipramine, GBR-12909).

  • Test compound stock solution.

Procedure:

  • Preparation: Prepare synaptosomal fractions and dilute them in appropriate buffer.

  • Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test compound or a standard inhibitor for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add the respective radioactive neurotransmitter to each well to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Non-specific uptake is determined by running parallel reactions at 4°C.

  • Termination: Stop the reaction by rapid filtration through a filter mat, washing immediately with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters (representing neurotransmitter taken up by synaptosomes) using a scintillation counter.

  • Analysis: Calculate the IC₅₀ value by performing a non-linear regression analysis of the concentration-response curve.

Protocol 3: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Objective: To assess whether the test compound inhibits the activity of MAO-A or MAO-B enzymes.

Rationale: Inhibition of MAO enzymes is another key mechanism for increasing synaptic monoamine levels. It is crucial to rule this out or confirm it to understand the compound's full mechanism of action. Selective MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are used in Parkinson's disease treatment.[1]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[2]

  • MAO substrate (e.g., Kynuramine or a fluorogenic substrate).[1][3]

  • Known inhibitors for controls: Clorgyline (MAO-A) and Selegiline (MAO-B).[1][3]

  • Test compound stock solution.

  • Fluorometer or luminometer.

Procedure:

  • Enzyme Incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme to buffer.

  • Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor. Incubate for 10-15 minutes at 37°C to allow for interaction between the inhibitor and the enzyme.[3]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Incubate for 30-60 minutes at 37°C. The reaction produces a fluorescent or chemiluminescent product (e.g., 4-hydroxyquinoline from kynuramine or H₂O₂ which is used in a secondary reaction to generate a signal).[3][4] Measure the signal using a plate reader.

  • Analysis: Plot the signal against the inhibitor concentration and use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B.

Data Presentation: Summary of In Vitro Profile

Table 1: Hypothetical In Vitro Data for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Target Binding Affinity (Kᵢ, nM) Functional Potency (IC₅₀, nM)
SERT (Serotonin Transporter) 15 25
NET (Norepinephrine Transporter) 150 200
DAT (Dopamine Transporter) > 1000 > 1000
MAO-A > 10,000 > 10,000

| MAO-B | > 10,000 | > 10,000 |

This table serves as a template. Strong potency at SERT with >10-fold selectivity over NET and DAT, and no MAO activity, would suggest a profile similar to an SSRI.

Part 2: In Vivo Behavioral Pharmacology

Following promising in vitro results (e.g., high potency and selectivity for a specific target), the next step is to evaluate the compound's effects in validated animal models of depression and anxiety.[5][6] These tests assess whether target engagement in the central nervous system translates into a therapeutically relevant behavioral outcome.

Workflow for In Vivo Behavioral Screening

InVivoWorkflow cluster_0 Phase 1: Pre-Clinical Safety & Dosing cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Interpretation MTD Determine Maximum Tolerated Dose (MTD) DoseSelect Select 3-4 Doses for Behavioral Testing MTD->DoseSelect OFT Protocol 6: Open Field Test (OFT) (Assess Locomotor Activity) DoseSelect->OFT FST Protocol 4: Forced Swim Test (FST) (Antidepressant-like Effect) OFT->FST Control for motor effects EPM Protocol 5: Elevated Plus Maze (EPM) (Anxiolytic-like Effect) OFT->EPM Control for motor effects Analysis Analyze Behavioral Data (Compare to Vehicle Control) FST->Analysis EPM->Analysis Conclusion Determine Therapeutic Potential (Antidepressant vs. Anxiolytic) Analysis->Conclusion

Caption: A structured workflow for in vivo behavioral testing.

Protocol 4: Forced Swim Test (FST) for Antidepressant-like Activity

Objective: To evaluate the potential antidepressant effect of the test compound in rodents.

Rationale: The FST is a widely used screening tool based on the observation that animals administered antidepressant drugs will spend more time actively trying to escape a stressful, inescapable situation (a cylinder of water) and less time immobile.[7][8]

Procedure:

  • Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with 5% Tween 80) via an appropriate route (e.g., intraperitoneal, oral gavage) 30-60 minutes prior to the test. Include a positive control group (e.g., fluoxetine).

  • Pre-swim (for rats): On day 1, place rats in the swim cylinder for a 15-minute conditioning session. This step is often omitted for mice.

  • Test Session: On day 2 (for rats) or after the drug absorption period (for mice), place the animal in a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

  • Recording: Video record the session for 6 minutes.

  • Analysis: Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

Objective: To assess the anxiolytic potential of the test compound.

Rationale: The EPM test is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the "open arms" of the maze compared to the enclosed "closed arms".[5][9]

Procedure:

  • Apparatus: The maze consists of four arms (e.g., 50 cm long, 10 cm wide) set in a plus shape, elevated 50 cm from the floor. Two opposing arms are enclosed by high walls (closed arms), and the other two are exposed (open arms).

  • Acclimation & Administration: As described for the FST.

  • Test: Place the animal in the center of the maze, facing one of the open arms.

  • Recording: Allow the animal to explore the maze for 5 minutes, recording its movement with an overhead video camera and tracking software.

  • Analysis: Key parameters to measure are:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms. An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent and/or entries into the open arms.

Protocol 6: Open Field Test (OFT) for Locomotor Activity

Objective: To control for potential confounding effects of the test compound on general motor activity.

Rationale: A compound that is sedative or hyper-stimulant can produce false positives or negatives in the FST and EPM. The OFT quantifies general locomotor activity, ensuring that behavioral effects in other tests are not simply due to changes in movement.[8]

Procedure:

  • Apparatus: A square arena (e.g., 40x40x40 cm) with automated photobeam tracking or video tracking.

  • Acclimation & Administration: As previously described.

  • Test: Place the animal in the center of the open field arena and allow it to explore for 10-30 minutes.

  • Analysis: The tracking system will automatically record:

    • Total distance traveled.

    • Time spent in the center of the arena vs. the periphery (can also be an index of anxiety). If the compound does not significantly alter the total distance traveled compared to the vehicle, it suggests that effects observed in the FST or EPM are specific to the behavioral domains being tested.

Data Presentation: Summary of In Vivo Profile

Table 2: Hypothetical In Vivo Data for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Dose (mg/kg) FST Immobility (s) EPM Open Arm Time (%) OFT Distance Traveled (m)
Vehicle 150 ± 10 15 ± 2 35 ± 3
Compound (5) 145 ± 12 18 ± 3 34 ± 4
Compound (10) 95 ± 8* 35 ± 4* 36 ± 3
Compound (20) 70 ± 7* 42 ± 5* 33 ± 5

| Fluoxetine (20) | 75 ± 9* | 38 ± 4* | 34 ± 4 |

*p < 0.05 vs. Vehicle. This data would suggest the compound has both antidepressant and anxiolytic-like effects at 10 and 20 mg/kg, without impacting general locomotion.

References

  • Griebel, G., & Holmes, A. (2013). Animal models of anxiety and anxiolytic drug action. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM_KO52h-zaIAJwUS_VJz1HyBgoADe9NwkonrsLr3J9FNb18ot5DgN2oPPMZMfuWOJHtHHF_xm24yDXXwdGbMDKg2Frny95qmG7OOLl3Ud3eQTtg6ZUKBUyiGwLiC6L2BQgZc=]
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  • Griebel, G., & Bourin, M. (2022). Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6X4jU6rOAxNU9FjOJCaP8Y6sRZLlUSUKoX0p_M9KGAgf-3hgt3phMUcBdTWL6zkzxMz0kOaKePEexvxemrgMC9o2vJYqt9CJuWqGAfbFe93hs7B4iAPMAFBxT0qwHo5IeRZPkESgsVYOt_QQCkDPlI6I7ZDj3WVM4nlPGXx8=]
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Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Issues Ticket ID: SOL-FPE-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Physicochemical Snapshot

User Query: "My compound precipitates upon dilution in PBS, and the free base appears as an unstable oil. How do I stabilize it and keep it in solution for cell-based assays?"

Technical Analysis: N-(2-Furylmethyl)-2-phenoxy-1-ethanamine presents a classic "amphiphilic mismatch."[1][2] It contains a basic secondary amine (hydrophilic head) flanked by two lipophilic aromatic domains (furan and phenoxy rings).[1][2] While the amine suggests water solubility at low pH, the aromatic rings drive hydrophobic aggregation (π-π stacking), leading to precipitation or "oiling out" in neutral aqueous buffers.

Critical Constraint (The Furan Moiety): The furan ring is acid-sensitive.[1][2][3][4] Unlike simple phenyl rings, furan can undergo ring-opening or polymerization in the presence of strong mineral acids or oxidative stress. Standard salt formation protocols (e.g., boiling in conc. HCl) may degrade this molecule.[1]

Physicochemical Profile (Estimated)
PropertyValue (Approx.)Implication
Molecular Weight ~217.26 g/mol Small molecule, prone to rapid crystallization or oiling.[1][2]
LogP (Octanol/Water) 2.1 – 2.5Moderately lipophilic.[1][2] Requires carrier for aqueous stability.[1][2]
pKa (Basic Amine) 9.2 – 9.8Ionized (+1 charge) at pH 7.[1][2]4.
Appearance Yellowish Oil / Low-melt SolidDifficult to weigh; requires volumetric handling.[1][2]
Acid Stability Low (Furan ring) Avoid strong acids/high heat.

Troubleshooting Module: Biological Assay Preparation

Issue: The "DMSO Crash"

Symptom: You dilute a 10 mM DMSO stock 1:1000 into PBS, and the solution turns cloudy or activity is lost.

Root Cause: When DMSO (a polar aprotic solvent) is suddenly diluted with water, the solvation shell around the hydrophobic furan/phenoxy rings collapses faster than the water can structure around the amine. This kinetic lag causes the compound to aggregate into invisible nano-precipitates before it can dissolve.[1][2]

Protocol: The "Intermediate Shift" Dilution Method

Do not jump from 100% DMSO to 100% Aqueous buffer. Use an intermediate step to lower the dielectric constant gradient.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .

  • Prepare Intermediate Solvent: Create a solution of 50% DMSO / 50% PBS (or culture media).

  • First Dilution (The Shift): Dilute the 10 mM stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM compound in ~55% DMSO.[2] (The compound remains soluble because organic content is high).

  • Final Dilution: Dilute the 1 mM intermediate solution 1:100 into the final Assay Buffer (warm to 37°C).

    • Final Conc: 10 µM.

    • Final DMSO: ~0.55% (Generally tolerated by cells; run vehicle control).[1][2]

Why this works: The intermediate step allows the molecule to equilibrate in a "mixed-mode" solvent system, preventing the shock aggregation that occurs in a direct water dump.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Solubility Issue CheckState Check Physical State: Is it an Oil or Solid? Start->CheckState Oil Oily/Sticky Solid CheckState->Oil Amorphous Solid Crystalline Solid CheckState->Solid Crystalline ActionSalt Action: Convert to Tartrate/Mesylate Salt Oil->ActionSalt Stabilize CheckpH Check Assay pH Solid->CheckpH Acidic pH < 6.0 CheckpH->Acidic Protonated Neutral pH 7.4 (Physiological) CheckpH->Neutral Free Base Risk ActionDirect Direct Dissolution Possible Acidic->ActionDirect ActionCyc Action: Add HP-beta-Cyclodextrin (Molar Ratio 1:2) Neutral->ActionCyc Prevent Aggregation

Caption: Decision tree for selecting the correct solubilization strategy based on physical state and assay pH.

Troubleshooting Module: Formulation & Salt Selection

Issue: Furan Ring Instability

Symptom: The solution turns dark brown/black upon adding HCl, or the compound degrades during storage.

Root Cause: Furan rings are electron-rich dienes.[1][2] In the presence of strong mineral acids (like HCl or H₂SO₄) and oxygen, they undergo oxidative ring opening and polymerization (tar formation).

Protocol: "Soft Acid" Salt Formation

Instead of HCl, use organic acids that are less oxidizing and provide a larger counter-ion to break up the crystal lattice (or solidify the oil).

Recommended Counter-ions:

  • L-Tartaric Acid: Forms stable, often crystalline salts; mild acidity (pKa ~3).[1][2]

  • Methanesulfonic Acid (MsOH): Stronger acid but non-oxidizing.[1][2] Good for lipophilic amines.[2]

  • Fumaric Acid: Often yields stable, non-hygroscopic salts.[2]

Procedure (Tartrate Salt):

  • Dissolve 1 eq. of the free base amine in a minimal amount of Ethanol or Isopropanol (Do not use water yet).

  • Dissolve 1.05 eq. of L-Tartaric acid in separate warm Ethanol.

  • Add the acid solution dropwise to the amine solution with stirring at Room Temperature (Do not boil).

  • Observation: If precipitate forms immediately, cool to 4°C. If no precipitate, add Diethyl Ether (anti-solvent) dropwise until cloudy.

  • Filter and dry under vacuum (keep away from light).[1][2]

Advanced Solution: Cyclodextrin Complexation

For in vivo (IP/IV) or high-concentration in vitro work where DMSO is toxic, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2]

Mechanism: The hydrophobic furan and phenyl rings lodge inside the cyclodextrin cavity (host-guest complex), shielding them from water. The hydrophilic amine remains exposed, maintaining solubility without organic solvents.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in PBS or Saline.[1][2]
    
  • Weigh the amine compound (solid or oil).[2]

  • Add the CD solution to the compound.

  • Sonication: Sonicate for 10–20 minutes at ambient temperature. The solution should turn clear.

  • Note: This can typically solubilize this specific amine up to 5–10 mM without DMSO.[2]

Visualization: Dilution Workflow

DilutionFlow cluster_0 Critical Step Stock 10mM Stock (100% DMSO) Inter Intermediate (50% DMSO / 50% Buffer) Stock->Inter 1:10 Dilution (Prevents Crash) Final Assay Well (0.5% DMSO in Buffer) Inter->Final 1:100 Dilution (Final Assay)

Caption: The "Sandwich" dilution method minimizes the dielectric shock that causes lipophilic amines to precipitate.

Frequently Asked Questions (FAQ)

Q: Can I use standard HCl to make the salt? A: Proceed with extreme caution. While possible, the furan ring renders the molecule susceptible to acid-catalyzed degradation (darkening). If you must use HCl, use a 1M solution in diethyl ether (anhydrous) at 0°C, rather than aqueous concentrated HCl.

Q: My compound is an oil. How do I weigh it accurately for the 10mM stock? A: Do not weigh the oil directly into the final vial.

  • Weigh a larger amount (e.g., 20-50 mg) into a tared glass vial.

  • Calculate the exact volume of DMSO needed to reach 10 mM based on that specific weight.

  • Add DMSO by pipette.[1][2] This "gravimetric" approach is more accurate than trying to pipette a viscous oil.[2]

Q: Why does the solution turn yellow over time? A: Furan derivatives are sensitive to oxidation and light. Store the solid/oil under nitrogen (or Argon) at -20°C. DMSO stocks should also be stored at -20°C and protected from light.[1][2] Yellowing indicates early-stage furan oxidation.[1][2]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[5] Advanced Drug Delivery Reviews.

  • Dunlop, A. P. (1948).[1][2] Furan chemistry: The stability of the furan ring.[3] Industrial & Engineering Chemistry. (Foundational text on furan acid sensitivity).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound precipitation: the "insolubles". Drug Discovery Today.

  • Gillespie, C. (2012).[2][6] The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.[6] Strathclyde Theses.

Sources

Technical Support Center: Optimizing Assays for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in N-(2-Furylmethyl)-2-phenoxy-1-ethanamine Assays Support Ticket ID: #FURN-PHNX-001 Assigned Specialist: Senior Application Scientist, Assay Development Group

Executive Summary

You are likely encountering variability in your IC50 values, "disappearing" compound in LC-MS, or signal drift during high-throughput screening.

N-(2-Furylmethyl)-2-phenoxy-1-ethanamine presents a "perfect storm" of physicochemical challenges:

  • The Furan Ring: An electron-rich heterocycle prone to oxidative ring opening, particularly in stored DMSO stocks.

  • The Secondary Amine: A basic center (pKa ~9.5) that drives adsorption to plasticware and glass surfaces.

  • The Phenoxy Ether: A lipophilic moiety that decreases aqueous solubility, exacerbating aggregation.

This guide moves beyond generic advice to address the specific molecular liabilities of this scaffold.

Module 1: Stock Solution & Stability

User Report: "My fresh powder works fine, but the DMSO stock loses potency after 3 days at -20°C."

The Root Cause: Furan Oxidation

The furan ring is highly susceptible to oxidation, a process catalyzed by light, acid, and—critically—DMSO itself. DMSO is hygroscopic; absorbed water can facilitate the formation of peroxides or acidic impurities that open the furan ring, leading to reactive dicarbonyl species (e.g., cis-2-butene-1,4-dione derivatives).

Troubleshooting Protocol
ParameterStandard Practice (RISK)Optimized Protocol (SAFE)
Solvent Standard DMSO (99.9%)Anhydrous DMSO (stored over molecular sieves)
Storage -20°C in screw-cap vials-80°C in single-use aliquots under Argon/Nitrogen
Thaw Cycles Multiple freeze-thawsZero . Discard aliquot after use.
Additives NoneAdd 1 mM DTT or Ascorbic Acid to the stock (if assay compatible) to scavenge oxidants.

Q: Why does my compound turn yellow in DMSO? A: Yellowing indicates the formation of conjugated diketones via furan ring opening. If your stock is yellow, the compound is degraded. Discard immediately.

Module 2: Non-Specific Binding (NSB)

User Report: "I see low recovery in the supernatant, but the compound isn't precipitating."

The Root Cause: Surface Adsorption

This molecule contains a secondary amine and a lipophilic phenoxy tail. At physiological pH (7.4), the amine is protonated (positively charged).

  • Plasticware: The lipophilic tail drives adsorption to polypropylene via hydrophobic interaction.

  • Glassware: The cationic amine binds to silanol groups (negative charge) on glass surfaces.

Troubleshooting Protocol

Step 1: Material Selection

  • DO NOT USE: Standard polypropylene tubes or untreated glass vials.

  • USE: Low-Binding (LoBind) Polypropylene or Silanized Glass.

Step 2: Buffer Additives (The "Carrier" Strategy) You must block the surface sites before your compound gets there.

AdditiveConcentrationMechanism
BSA (Bovine Serum Albumin) 0.01% - 0.1%Coats hydrophobic plastic sites. Note: Check for specific binding to BSA.
CHAPS or Tween-20 0.005% - 0.01%Disrupts hydrophobic adsorption.
Ammonium Acetate 10-50 mMCompetes with the amine for surface binding sites (LC-MS compatible).

Module 3: Assay Interference

User Report: "The compound shows activity in the primary screen but fails in the counter-screen."

The Root Cause: Pan-Assay Interference (PAINS) & Reactivity

If the furan ring oxidizes to a reactive aldehyde or diketone, it can covalently modify your protein target (nucleophilic attack by cysteine or lysine residues). This results in false positives (irreversible inhibition).

Validation Experiment: The "Jump Dilution" Test

To distinguish between specific reversible binding and reactive covalent modification:

  • Incubate enzyme + compound at 10x IC50 for 30 mins.

  • Rapidly dilute the mixture 100-fold into fresh substrate buffer.

  • Result A: Enzyme activity recovers

    
     Reversible binding (Good).
    
  • Result B: Enzyme remains inhibited

    
     Covalent modification/Artifact (Bad).
    

Module 4: Analytical Verification (LC-MS)

User Report: "I see peak tailing and carryover between runs."

The Root Cause: Amine Tailing

The secondary amine interacts with residual silanols on the HPLC column stationary phase, causing peak broadening and carryover.

LC-MS Optimization Guide
  • Mobile Phase: High pH (pH 10 with Ammonium Hydroxide) deprotonates the amine, sharpening the peak. Ensure your column is high-pH stable (e.g., Waters XBridge).

  • Alternative: If using low pH (Formic acid), add 5 mM Ammonium Formate to increase ionic strength and mask silanols.

  • Needle Wash: Use a strong organic wash (50:50 MeOH:IPA + 0.1% Formic Acid) to remove sticky lipophilic residues from the injector.

Visual Troubleshooting Logic

Diagram 1: Root Cause Analysis Flowchart

TroubleshootingFlow Start Issue: Inconsistent Assay Data CheckStock 1. Check Stock Solution Color Start->CheckStock Yellow Yellow/Orange? CheckStock->Yellow Clear Clear/Colorless? CheckStock->Clear Degradation Furan Oxidation Confirmed. Discard Stock. Yellow->Degradation CheckNSB 2. Check Surface Binding Clear->CheckNSB Plastic Using Standard Plastic? CheckNSB->Plastic Glass Using Standard Glass? CheckNSB->Glass CheckLCMS 3. LC-MS Peak Shape CheckNSB->CheckLCMS Recovery OK Adsorption Loss via Adsorption. Switch to LoBind or Silanized. Plastic->Adsorption Glass->Adsorption Tailing Broad Tailing Peak? CheckLCMS->Tailing Sharp Sharp Peak? CheckLCMS->Sharp AmineIssue Silanol Interaction. Increase Buffer Ionic Strength. Tailing->AmineIssue Valid Compound Integrity OK. Check Biological Target. Sharp->Valid

Caption: Step-by-step diagnostic workflow for isolating chemical vs. biological failures.

Diagram 2: The Furan Degradation Pathway (The "Yellowing" Effect)

FuranDegradation Compound Intact Compound (Colorless) Oxidation Oxidation (Air + DMSO + Light) Compound->Oxidation Storage > -20C RingOpen Ring Opening (Enedione Formation) Oxidation->RingOpen Peroxides Polymer Polymerization (Yellow/Brown Precipitate) RingOpen->Polymer Time

Caption: Mechanism of oxidative instability leading to stock solution failure.

References

  • PubChem. (2025).[1] N-(furan-2-ylmethyl)ethanamine Compound Summary. National Library of Medicine. [Link]

  • Reichert SPR. (2014). Reducing Non-Specific Binding in Surface Plasmon Resonance. [Link]

  • Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware? Troubleshooting Non-Specific Binding. [Link]

  • NIST Chemistry WebBook. (2025).[2] 2-Furanmethanamine Properties and Stability Data. [Link]

Sources

method refinement for detecting N-(2-Furylmethyl)-2-phenoxy-1-ethanamine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Refinement for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine Metabolites

Status: Active Operator: Senior Application Scientist Ticket ID: MET-FUR-PHX-001

Introduction: The "Hidden" Chemistry

Welcome to the Method Refinement Support Center. You are likely here because your standard "generic" metabolic stability assay failed to detect significant metabolites for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine , or your mass balance is poor (<60%).

This compound is not a standard amine.[1][2][3] It contains two distinct metabolic "soft spots" that require specific method refinement:

  • The Furan Ring: A "ticking time bomb" in metabolic assays.[1] It does not just hydroxylate; it often undergoes bioactivation to reactive dialdehydes (cis-2-butene-1,4-dial), which covalently bind to proteins and "disappear" from the supernatant unless trapped.

  • The Secondary Amine: Susceptible to in-source fragmentation, leading to false negatives in parent ion monitoring.[1]

This guide replaces trial-and-error with chemically grounded protocols.

Module 1: Sample Preparation & Stability (The "Disappearing" Analyte)

User Issue: "I see rapid parent depletion in microsomes, but I cannot find the corresponding metabolites in the supernatant."

Root Cause: The furan ring is oxidized by CYP450 (specifically CYP2E1) into a reactive cis-enedione or dialdehyde intermediate.[1][4][5][6][7][8] These are electrophiles that bind irreversibly to microsomal proteins.[1] They precipitate out during the protein crash, leaving nothing in your supernatant to detect.[1]

The Fix: Glutathione (GSH) Trapping You must convert the reactive intermediate into a stable, soluble adduct to "see" it.[1]

Protocol: Reactive Metabolite Trapping

  • Matrix: Liver Microsomes (1 mg/mL protein).

  • Additions:

    • Test Compound: 10 µM.[1]

    • Trapping Agent: L-Glutathione (GSH) at 5 mM (excess is critical).[1]

    • Note: Do not use cyanide (KCN) for this specific furan; GSH is the physiological nucleophile.[1]

  • Initiation: Add NADPH regenerating system.

  • Incubation: 30–60 mins at 37°C.

  • Quench: Add ice-cold Acetonitrile (1:3 v/v) containing 0.1% Formic Acid.

  • Centrifugation: 4,000 x g for 20 mins. Analyze supernatant.

Target Analyte to Monitor: Instead of looking for a +16 Da (Hydroxyl) metabolite, look for the +307 Da shift (GSH adduct).[1]

  • Parent [M+H]+: 218.1[1]

  • GSH Adduct [M+H]+: ~525.1 (Parent + 307 - 2H for oxidation).[1]

Module 2: Chromatographic Separation

User Issue: "My metabolites are co-eluting or showing poor peak shape."

Root Cause:

  • Isobaric Interference: Hydroxylation can occur on the phenoxy ring (stable) or the furan ring (unstable).[1] These are isobaric (+16 Da) but have vastly different polarities.[1]

  • Amine Tailing: The secondary amine interacts with residual silanols on standard C18 columns.[1]

The Fix: Orthogonal Selectivity Switch from a standard C18 to a Phenyl-Hexyl phase. The pi-pi interactions with the phenoxy and furan rings provide superior separation for these aromatic isomers compared to hydrophobic interaction alone.[1]

Recommended LC Parameters:

ParameterSettingRationale
Column Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)Enhances selectivity for aromatic positional isomers.[1]
Mobile Phase A Water + 10mM Ammonium Formate + 0.05% Formic AcidAmmonium suppresses silanol activity (reduces tailing).[1]
Mobile Phase B Methanol + 0.05% Formic AcidMethanol provides better solvation for polar amine metabolites than ACN.[1]
Gradient 5% B to 95% B over 8 minsShallow gradient required to separate the polar ring-opened metabolites.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.[1]

Module 3: Mass Spectrometry (The "Shattered" Spectrum)

User Issue: "Sensitivity is low, and I see high background noise."

Root Cause: In-Source Fragmentation (ISF). Secondary amines with fragile linkers (like the C-N bond next to the furan) often fragment before entering the collision cell due to high Declustering Potential (DP) or source temperature.[1] You might be monitoring 218.1, but your molecule has already broken apart into 136.1 or 108.1 in the source.[1]

The Fix: Soft Ionization & Transition Optimization

Step 1: Source Optimization

  • Temperature: Lower source temp to 350°C (down from typical 500°C).

  • Declustering Potential (DP): Perform a DP ramp.[1] This molecule likely requires a lower DP (e.g., 40-60V) to survive intact.[1]

Step 2: MRM Transition Table Use these transitions to distinguish metabolic sites.[1]

AnalytePrecursor (m/z)Product (m/z)Mechanism / Logic
Parent 218.1121.1Cleavage of N-C bond (Phenoxy-ethyl retention).[1]
Parent (Quant) 218.181.0Cleavage of N-C bond (Furan-methyl retention).[1]
Metabolite M1 (Phenoxy-OH)234.1137.1+16 Da on Phenoxy fragment (121 + 16).[1]
Metabolite M2 (N-Dealkylation A)138.1121.1Loss of Furan-methyl group (Phenoxyethylamine).[1]
Metabolite M3 (GSH Adduct)525.1218.1Neutral loss of Glutathione (307 Da) - Common in GSH adducts.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for detecting these specific metabolites.

MetabolismWorkflow Parent Parent Compound (N-(2-Furylmethyl)-2-phenoxy-1-ethanamine) [M+H]+ 218.1 Microsomes Microsomal Incubation (Phase I) Parent->Microsomes Pathway1 Pathway A: Phenoxy Hydroxylation Microsomes->Pathway1 Pathway2 Pathway B: Furan Oxidation (Bioactivation) Microsomes->Pathway2 StableMet Stable Metabolite (Phenoxy-OH) [M+H]+ 234.1 Pathway1->StableMet +16 Da ReactiveInt Reactive Intermediate (cis-2-butene-1,4-dial) Pathway2->ReactiveInt CYP2E1 Trapping GSH Trapping Required? ReactiveInt->Trapping NoTrap No GSH Trapping->NoTrap Standard Assay YesTrap With GSH (5mM) Trapping->YesTrap Modified Assay ProteinBind Covalent Binding to Protein (Precipitates -> Loss of Signal) NoTrap->ProteinBind GSHAdduct GSH Adduct Detected (Pyrrole conjugate) [M+H]+ ~525.1 YesTrap->GSHAdduct

Caption: Figure 1. Metabolic fate of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine. Note the bifurcation at the Furan oxidation step, requiring GSH trapping to prevent signal loss.[1]

Troubleshooting FAQ

Q1: Why is my internal standard (IS) signal fluctuating?

  • Answer: If you are using a deuterated analog of the parent, it may also be reacting with the matrix if the furan ring is present.[1] Use a structural analog that lacks the furan ring (e.g., a simple phenoxy-ethylamine) as your IS to ensure stability during the run.[1]

Q2: I see a peak at m/z 138. Is this a fragment or a metabolite?

  • Answer: This is likely 2-phenoxyethanamine , resulting from N-dealkylation (loss of the furan-methyl group).[1] To confirm, check if the retention time matches a synthetic standard of 2-phenoxyethanamine. If it co-elutes exactly with the parent (218.1), it is In-Source Fragmentation.[1] If it separates, it is a true metabolite.[1]

Q3: Can I use TCEP to reduce the GSH adducts?

  • Answer: No. The reaction between the furan-derived dialdehyde and GSH typically forms a pyrrole ring, which is a stable covalent bond, not a disulfide bridge.[1] Reducing agents like TCEP will not reverse this conjugation.[1]

References

  • Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Kellogg, J. J., et al. (2015).[1] UPLC-ESI-Q-TOF-MS/MS Characterization of Phenolics. (Demonstrating fragmentation logic for phenoxy-alkyl chains).

  • Gates, L. A., et al. (2012).[1][8] Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes. Drug Metabolism and Disposition.[1][8][9]

  • Asakawa, D., et al. (2021).[1][2] Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization. Journal of the American Society for Mass Spectrometry.[1][2]

Sources

improving the selectivity of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine for MAO isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Selectivity of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

Case ID: MAO-SELECT-001 Status: Open Lead Scientist: Senior Application Specialist

Executive Summary & Diagnostic Framework

You are working with N-(2-Furylmethyl)-2-phenoxy-1-ethanamine , a scaffold that hybridizes a furan "head" with a phenoxy-ethylamine "tail."

The Core Challenge: This molecule sits at the intersection of MAO-A and MAO-B pharmacophores. The phenoxy-ethylamine moiety mimics the substrate preference of MAO-A (similar to serotonin/tyramine), while the furan ring (lipophilic/planar) biases it toward MAO-B.

To improve selectivity, we must exploit the structural divergence between the two isoforms:

  • MAO-A: Monopartite cavity (~550 ų).[1] Accommodates bulky, polar substrates.

  • MAO-B: Bipartite cavity (Entrance ~290 ų + Substrate ~400 ų), separated by the Ile199 gating residue .[1] It prefers slim, hydrophobic, planar molecules.

Molecular Design & SAR Troubleshooting

Q1: My compound inhibits both isoforms (non-selective). How do I shift selectivity toward MAO-B?

A: You need to exploit the "Entrance Cavity" of MAO-B. The furan ring likely sits in the substrate cavity, while the phenoxy tail extends toward the entrance.

  • Strategy 1: Halogenation of the Phenoxy Ring.

    • Action: Introduce Chlorine (Cl) or Bromine (Br) at the para- or meta- position of the phenoxy ring.

    • Mechanism:[2][3] MAO-B has a highly hydrophobic active site compared to MAO-A. Halogens increase lipophilicity (logP) and can form specific halogen bonds with the aromatic cage residues (e.g., Tyr326) in MAO-B.

  • Strategy 2: Steric Constriction (The "Gate" Approach).

    • Action: Methylate the carbon alpha to the nitrogen (on the ethyl chain).

    • Mechanism:[2][3] This creates a chiral center. The (R)-enantiomer often fits the MAO-B cavity better due to the steric constraints imposed by Ile199 (the gatekeeper residue), whereas MAO-A is more forgiving of flexible chains.

Q2: I want to target MAO-A instead (for depression). How do I flip the selectivity?

A: You must disrupt the planar stacking preferred by MAO-B.

  • Strategy: Replace the furan ring with a bulkier, non-planar heteroCycle (e.g., a substituted piperidine or morpholine) or introduce a polar group (hydroxyl/methoxy) on the phenoxy ring to interact with the polar residues in MAO-A.

Q3: Is the inhibition reversible or irreversible?

A: Unlike propargylamines (e.g., selegiline, rasagiline) which form covalent adducts with the FAD cofactor, your compound lacks the acetylene "warhead." It is likely a reversible competitive inhibitor .[4]

  • Validation: If you observe time-dependent inhibition that persists after dialysis, you may have accidental covalent binding (rare with this scaffold) or extremely tight binding (pseudo-irreversible).

Experimental Troubleshooting (In Vitro Assays)

Q4: My IC50 values fluctuate significantly between runs. What is happening?

A: This is often due to Solubility or Enzyme Instability .

SymptomProbable CauseTroubleshooting Step
High Background Fluorescence Furan Autofluorescence or OxidationRun a "No-Enzyme" control. If the compound fluoresces alone, switch from Amplex Red (Fluorometric) to a Radiometric assay (¹⁴C-Tyramine).
Drifting Baseline Oxidation of the Furan RingFurans can be sensitive to light and oxygen. Prepare stocks in degassed DMSO and store in amber vials. Do not store aqueous dilutions >4 hours.
Inconsistent Potency DMSO ToleranceMAO enzymes are sensitive to organic solvents. Ensure final DMSO concentration is <1% .

Q5: How do I definitively prove the Mechanism of Inhibition (MOI)?

A: You must perform a Lineweaver-Burk Plot analysis .

  • Run the assay at 4 different substrate concentrations (e.g., Tyramine at 0.5x, 1x, 2x, 5x Km).

  • Run each against 3 inhibitor concentrations.[5]

  • Result Interpretation:

    • Lines intersect at Y-axis: Competitive (Most likely for this scaffold).

    • Lines intersect at X-axis: Non-competitive.

Visualizing the Optimization Pathway

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the validation workflow.

Diagram 1: SAR Optimization Logic

SAR_Logic Scaffold N-(2-Furylmethyl) -2-phenoxy-1-ethanamine Mod_Halogen Add Cl/Br to Phenoxy Ring (Increase Lipophilicity) Scaffold->Mod_Halogen Strategy 1 Mod_Alpha Methylate Alpha-Carbon (Steric constraint for Ile199) Scaffold->Mod_Alpha Strategy 2 Mod_Polar Add -OH/-OMe to Phenoxy (Polar interaction) Scaffold->Mod_Polar Strategy 3 MAO_B_Goal Goal: MAO-B Selectivity (Parkinson's) MAO_A_Goal Goal: MAO-A Selectivity (Depression) Mod_Halogen->MAO_B_Goal Mod_Alpha->MAO_B_Goal Mod_Polar->MAO_A_Goal

Caption: Decision tree for chemical modification based on desired isoform selectivity.

Diagram 2: Reversibility Validation Workflow

Reversibility_Check Start Start: High Concentration Incubation (100x IC50) Step1 Measure Initial Activity (Inhibition >90%) Start->Step1 Step2 Rapid Dilution (100-fold) or Dialysis (24h) Step1->Step2 Step3 Measure Recovered Activity Step2->Step3 Result_Rev Activity Recovers (>80% of Control) Step3->Result_Rev Yes Result_Irr Activity Remains Low (<20% of Control) Step3->Result_Irr No Conclusion_Rev Reversible Inhibitor (Competitive) Result_Rev->Conclusion_Rev Conclusion_Irr Irreversible Inhibitor (Covalent/Tight Binding) Result_Irr->Conclusion_Irr

Caption: Workflow to distinguish between reversible (competitive) and irreversible (covalent) inhibition.

References & Authoritative Sources

  • Edmondson, D. E., et al. (2005). Structure and mechanism of monoamine oxidase.[6] Current Medicinal Chemistry. (Detailed analysis of the Ile199 gate in MAO-B).

  • Binda, C., et al. (2011). Structural properties of human monoamine oxidases A and B. International Review of Neurobiology. (Definitive guide on cavity volumes: 550 ų for A vs 290+400 ų for B).

  • Ramsay, R. R., et al. (2011). Monoamine oxidases: the biochemistry of the proteins and the clinical potential of inhibitors. (Standard protocols for reversibility and dialysis assays).

  • Pisani, L., et al. (2017). Comparative Analysis of the Neurochemical Profile and MAO Inhibition Properties of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. (Directly relevant SAR on furan-based MAO inhibitors).

Disclaimer: This guide is for research purposes only. All chemical modifications should be simulated in silico (Molecular Docking) before synthesis to conserve resources.

Sources

Validation & Comparative

A Researcher's Guide to the Independent Replication and Comparative Analysis of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the independent replication of a compound's biological activity is the cornerstone of scientific validity.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and compare the biological activity of the novel compound, N-(2-Furylmethyl)-2-phenoxy-1-ethanamine. Due to the limited publicly available data on this specific molecule, this document will propose a hypothesized biological profile based on its structural motifs and outline a rigorous, multi-faceted approach to its investigation.

The chemical structure of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine, featuring a phenoxy ring, an ethylamine backbone, and a furylmethyl group, suggests potential interactions with biological targets such as monoamine transporters or sigma receptors. Derivatives of phenoxyacetic acid and phenoxyacetamide have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and even cytotoxic effects.[4][5] Furthermore, the ethylamine scaffold is a common feature in many psychoactive compounds, including monoamine reuptake inhibitors.[6][7] Therefore, this guide will focus on the systematic evaluation of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine as a potential monoamine reuptake inhibitor and a sigma receptor ligand.

Part 1: Synthesis and Characterization of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine

A plausible synthetic route for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine would involve the reaction of 2-phenoxyethanamine with furfural in the presence of a reducing agent, such as sodium borohydride, via reductive amination. The starting material, 2-phenoxyethanamine, is commercially available.

Experimental Protocol: Synthesis via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenoxyethanamine (1 equivalent) in a suitable solvent such as methanol.

  • Imine Formation: Add furfural (1 equivalent) to the solution and stir at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized N-(2-Furylmethyl)-2-phenoxy-1-ethanamine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Screening for Biological Activity

The primary investigation into the biological activity of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine will focus on two main hypotheses: 1) inhibition of monoamine transporters (SERT, NET, DAT) and 2) binding to sigma receptors (σ₁ and σ₂).

Hypothesis 1: Monoamine Reuptake Inhibition

Rationale: The phenoxyethylamine scaffold is present in known monoamine reuptake inhibitors. This series of experiments will determine the compound's affinity for and potency at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human SERT, NET, or DAT.

  • Competition Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and increasing concentrations of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine.

  • Detection: After incubation, separate bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Experimental Protocol: Synaptosomal Uptake Assays

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Uptake Inhibition: Pre-incubate the synaptosomes with varying concentrations of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine or reference compounds.

  • Initiate Uptake: Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT) to initiate the uptake.

  • Terminate Uptake and Measure: After a short incubation, terminate the uptake by rapid filtration and washing. Measure the radioactivity in the synaptosomes.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific uptake).

Hypothesis 2: Sigma Receptor Binding

Rationale: Many phenoxyalkylamine derivatives exhibit affinity for sigma receptors, which are implicated in a variety of neurological functions and are targets for potential therapeutics.[8][9]

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for σ₁) or rat liver (for σ₂) as sources of sigma receptors.[10]

  • Competition Binding:

    • For σ₁ receptors, use -pentazocine as the radioligand.

    • For σ₂ receptors, use [³H]di-o-tolylguanidine (DTG) in the presence of a masking concentration of (+)-pentazocine to block σ₁ sites.

  • Incubation and Detection: Incubate the membranes with the respective radioligand and a range of concentrations of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine. Separate bound and free radioligand via filtration and quantify using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values from the competition binding curves.

Comparative Framework and Data Presentation

The results for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine should be compared against well-characterized reference compounds.

Target Reference Compound Hypothetical Kᵢ (nM) for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine Reference Kᵢ (nM)
SERTFluoxetineTo be determined~1
NETDesipramineTo be determined~1-5
DATGBR-12909To be determined~1-10
σ₁ Receptor(+)-PentazocineTo be determined~3
σ₂ ReceptorHaloperidolTo be determined~50
Assay Reference Compound Hypothetical IC₅₀ (nM) for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine Reference IC₅₀ (nM)
Serotonin UptakeFluoxetineTo be determined~10-20
Norepinephrine UptakeDesipramineTo be determined~5-15
Dopamine UptakeGBR-12909To be determined~10-30

Part 3: Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Characterization

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine characterization Purity & Structural Confirmation (NMR, MS, HPLC) synthesis->characterization monoamine_binding Monoamine Transporter Binding Assays (SERT, NET, DAT) characterization->monoamine_binding sigma_binding Sigma Receptor Binding Assays (σ₁, σ₂) characterization->sigma_binding monoamine_uptake Monoamine Uptake Functional Assays monoamine_binding->monoamine_uptake data_analysis Calculate Kᵢ and IC₅₀ values monoamine_uptake->data_analysis sigma_binding->data_analysis comparison Compare with Reference Compounds data_analysis->comparison

Caption: A streamlined workflow for the synthesis, characterization, and in vitro biological evaluation of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine.

Hypothesized Monoamine Reuptake Inhibition Pathway

monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn Monoamine Synthesis Vesicular Storage monoamine Monoamine (5-HT, NE, or DA) presyn:f1->monoamine Release transporter Monoamine Transporter (SERT, NET, or DAT) monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding & Signaling compound N-(2-Furylmethyl)-2-phenoxy-1-ethanamine (Hypothesized Inhibitor) compound->transporter Inhibition

Caption: The proposed mechanism of action for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine as a monoamine reuptake inhibitor.

Part 4: In Vivo Validation and Comparative Studies

Should in vitro studies reveal significant activity, subsequent in vivo experiments in rodent models are crucial to validate these findings and assess the compound's overall pharmacological profile.

Experimental Protocol: In Vivo Target Engagement

  • Microdialysis: In freely moving rats, administer N-(2-Furylmethyl)-2-phenoxy-1-ethanamine and measure the extracellular levels of serotonin, norepinephrine, and dopamine in relevant brain regions to confirm monoamine transporter inhibition in a living system.

Experimental Protocol: Behavioral Pharmacology

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These models are commonly used to screen for antidepressant-like activity, which would be expected if the compound is a potent SERT or NET inhibitor.

  • Locomotor Activity: To assess potential stimulant effects (often associated with DAT inhibition) or sedative effects.

  • Rotarod Test: To evaluate motor coordination and potential neurological deficits.

Comparative Analysis in Vivo: The behavioral effects of N-(2-Furylmethyl)-2-phenoxy-1-ethanamine should be compared to those of the same reference compounds used in the in vitro studies (e.g., fluoxetine, desipramine) at equimolar doses.

Conclusion

The journey from a novel chemical entity to a potential therapeutic is long and requires rigorous, unbiased scientific investigation. The lack of existing data for N-(2-Furylmethyl)-2-phenoxy-1-ethanamine presents a unique opportunity for discovery. This guide provides a robust framework for the independent replication of its hypothesized biological activities and a clear path for comparison with established alternatives. By adhering to these principles of scientific integrity and thoroughness, the research community can accurately determine the pharmacological profile of this compound and its potential place in the landscape of neurotherapeutics. The importance of such replication efforts cannot be overstated, as they form the bedrock of reliable and translatable scientific knowledge.[11][12]

References

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  • A massive 8-year effort finds that much cancer research can't be replicated. Science News. [Link]

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  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PMC. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Identification of the gene that codes for the σ 2 receptor. PNAS. [Link]

  • replication studies – Improving reproducibility in the empirical sciences. KNAW. [Link]

  • A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Publishing. [Link]

  • Taking on chemistry's reproducibility problem. News. [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PMC. [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]

  • Replication Studies and Their Importance in Verifying Scientific Research Results. Longdom Publishing. [Link]

  • Replicability - Reproducibility and Replicability in Science. NCBI Bookshelf - NIH. [Link]

  • Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. University of Babylon. [Link]

  • Monoamine reuptake inhibitors. RTI International. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. University of Babylon Private CDN. [Link]

  • The Role of Monoamine Oxidase Inhibitors in Depression Treatment Guidelines. Psychiatrist.com. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α‑Furfuryl-2-alkylaminophosphonates. Semantic Scholar. [Link]

  • Recent advances in chemical reactivity and biological activities of eugenol derivatives. ResearchGate. [Link]

  • (PDF) Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. ResearchGate. [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Unknown Source. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Unknown Source. [Link]

  • Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. [Link]

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